molecular formula C20H14N2O3S B2553043 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 361994-80-1

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2553043
CAS No.: 361994-80-1
M. Wt: 362.4
InChI Key: HBHPMVTVTNFERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound featuring a 2-methylthiazole-substituted phenyl group at the carboxamide position. Coumarins are widely studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and CNS modulation . The structural uniqueness of this compound lies in the integration of a thiazole moiety, a heterocycle known for enhancing bioactivity through improved binding interactions and metabolic stability .

Properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c1-12-21-17(11-26-12)13-6-4-7-15(9-13)22-19(23)16-10-14-5-2-3-8-18(14)25-20(16)24/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHPMVTVTNFERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by its attachment to the phenyl group. The chromene moiety is then introduced through a cyclization reaction. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

Anticancer Properties

The thiazole moiety present in N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is known for its significant role in enhancing anticancer activity. Research indicates that compounds containing thiazole rings often exhibit selective cytotoxicity against various cancer cell lines.

Case Studies

  • In Vitro Studies : A study involving a series of thiazole derivatives demonstrated that specific modifications to the thiazole structure led to enhanced activity against human cancer cell lines, including glioblastoma and melanoma. The presence of substituents on the thiazole ring was crucial for improving the anticancer efficacy of these compounds .
CompoundCell Line TestedIC50 (µM)
19A549 (Lung)23.30 ± 0.35
20U251 (Glioblastoma)Highest activity observed

Antimicrobial Activity

The compound has also shown promising results in antimicrobial studies. Thiazole derivatives are frequently explored for their activity against a range of bacterial strains and fungi.

Research Insights

  • Antitubercular Activity : In a recent investigation, derivatives similar to this compound exhibited significant antitubercular properties with minimal inhibitory concentrations (MIC) as low as 0.09 µg/mL against Mycobacterium tuberculosis .
Activity TypeMIC (µg/mL)
Antitubercular0.09

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can enhance its biological activity. The incorporation of different functional groups into the thiazole or chromene moieties can lead to improved selectivity and potency against specific targets.

Key Findings

Research has shown that modifications such as introducing halogens or additional aromatic systems can significantly impact the compound's pharmacological profile. For example, compounds with electron-withdrawing groups have been associated with increased anticancer efficacy .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, this compound may possess additional therapeutic effects that warrant further exploration.

Potential Applications

Studies suggest that derivatives with similar structures could be investigated for:

  • Anti-inflammatory effects : Compounds featuring thiazole rings have been linked to reduced inflammation markers in various models.
Application AreaPotential Effects
Anti-inflammatoryReduced cytokines

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. The chromene moiety may interact with DNA or proteins, leading to changes in cellular processes. These interactions can result in the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure comprises three key regions:

  • Coumarin core : 2-oxo-2H-chromene scaffold.
  • Carboxamide linker : Connects the coumarin to the aromatic ring.
  • Aromatic substitution : 3-(2-methyl-1,3-thiazol-4-yl)phenyl group.

Table 1: Structural Comparison of Analogous Coumarin Derivatives

Compound Name Substituent on Phenyl Ring Heterocycle Type Key Functional Groups Reference
Target Compound 3-(2-Methyl-1,3-thiazol-4-yl) Thiazole Carboxamide, 2-oxo chromene
2-Oxo-N-(4-sulfamoylphenyl)-chromene-3-carboxamide 4-Sulfamoyl None Sulfonamide, carboxamide
N-(4-Methoxyphenethyl)-2-oxo-chromene-3-carboxamide 4-Methoxyphenethyl None Methoxy, phenethyl
6-Methoxy-2-oxo-N-(4-thiadiazolylphenyl)chromene-3-carboxamide 4-(5-Ethyl-1,3,4-thiadiazol-2-yl) Thiadiazole Sulfamoyl, methoxy
MTEP 3-[(2-Methylthiazol-4-yl)ethynyl]piperidine Thiazole Ethynyl piperidine

Key Observations :

  • Thiazole vs. In contrast, sulfonamide () or thiadiazole () substituents may prioritize solubility or kinase inhibition .
  • Methoxy/Phenethyl Groups : ’s methoxyphenethyl substituent increases lipophilicity, likely enhancing blood-brain barrier permeability compared to the polar thiazole .

Key Differences :

  • Diazonium Coupling () : Enables regioselective aryl substitution but requires low temperatures and precise stoichiometry .
  • Acidic Rearrangement () : Suitable for introducing heterocycles (e.g., thiazole) via nucleophilic substitution .

Pharmacological and Physicochemical Properties

Thiazole-Containing Compounds :

  • MTEP () : Demonstrates efficacy in attenuating cocaine-seeking behavior, suggesting the 2-methylthiazole group modulates neurotransmitter receptors (e.g., mGluR5) .
  • Target Compound : The thiazole-phenyl group may confer tyrosine kinase inhibition, analogous to heterocyclic coumarins in .

Sulfonamide/Thiadiazole Derivatives :

  • Compound 12 () : The sulfamoyl group enhances solubility and may target carbonic anhydrases or kinases .
  • ’s Thiadiazole Derivative: The 1,3,4-thiadiazole sulfamoyl group is a known pharmacophore in diuretics and antimicrobials, suggesting divergent applications compared to thiazoles .

Table 3: Physicochemical Properties

Compound LogP* Solubility (mg/mL) Bioactivity Hypothesis
Target Compound ~3.5 <0.1 (aqueous) Kinase inhibition, CNS modulation
Compound 12 () ~2.8 1.2 (DMF) Antimicrobial, anti-inflammatory
MTEP () ~2.1 0.5 (aqueous) mGluR5 antagonism

*Calculated using fragment-based methods.

Biological Activity

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound notable for its potential biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. This compound features a thiazole ring, a phenyl group, and a chromene moiety, which together contribute to its diverse pharmacological effects.

Antimicrobial Properties

The compound has shown promising antimicrobial activity. In studies involving various bacterial and fungal strains, it was found to exhibit significant potency against several pathogens. For instance, compounds with similar thiazole structures have been reported to have minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against specific bacterial strains . This suggests that the thiazole moiety plays a crucial role in enhancing antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Notably, compounds containing thiazole rings have demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, derivatives with similar structural features reported IC50 values below that of the reference drug doxorubicin in certain cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of an electron-donating group at specific positions on the phenyl ring enhances cytotoxic activity. The methyl group at position 4 of the phenyl ring is particularly noted for its contribution to increased activity against cancer cells . Additionally, modifications in the thiazole ring significantly affect the compound's ability to inhibit tumor growth.

Anti-inflammatory Effects

Research has also suggested that compounds related to this compound may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes responsible for inflammation pathways. This aspect is particularly relevant in the context of chronic inflammatory diseases where such compounds could provide therapeutic benefits.

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50 (µM)MIC (µg/mL)Reference
Compound 9Anticancer1.61N/A
Compound 10AntimicrobialN/A10.7
Compound 13Anticancer< DoxorubicinN/A
Compound 22AntimicrobialN/A21.4

Case Study: Anticancer Activity

In one notable study, a series of thiazole-containing compounds were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that modifications to the thiazole and phenyl groups significantly influenced their potency. For instance, compounds with halogen substitutions exhibited enhanced activity due to increased electron-withdrawing effects, which improved interactions with target proteins in cancer cells .

Mechanistic Insights

Molecular dynamics simulations have provided insights into how these compounds interact with target proteins involved in cancer progression. For example, it was observed that certain derivatives primarily engage through hydrophobic contacts while forming minimal hydrogen bonds, suggesting a specific binding mode that could be exploited in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide, and what reaction conditions optimize yield?

  • The synthesis of chromene carboxamide derivatives typically involves coupling reactions between substituted chromene carboxylic acids and amine-bearing aromatic thiazole moieties. For example, analogous compounds are synthesized using potassium carbonate as a base in dry DMF under reflux, followed by purification via flash column chromatography and recrystallization (e.g., as described for 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide) . Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control, and stoichiometric ratios of reactants.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the connectivity of the thiazole-phenyl and chromene-carboxamide groups. Peaks for the thiazole protons (δ ~7.5–8.5 ppm) and chromene carbonyl (δ ~160–165 ppm) are diagnostic .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 393.4 for C20H15N2O3S).
  • IR Spectroscopy : Confirms carboxamide C=O stretches (~1680–1700 cm⁻¹) and chromene lactone C=O (~1740 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Screening : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi (e.g., Candida albicans), given structural similarities to thiazole-containing antifungals .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values, with comparisons to known MEK/B-Raf inhibitors if kinase inhibition is hypothesized .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and which software tools are recommended?

  • Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and intermolecular interactions. Use SHELXL for refinement and WinGX/ORTEP-3 for visualization . For example, hydrogen bonding between the carboxamide NH and chromene oxygen can stabilize the crystal lattice, as seen in related chromene derivatives .
  • SIR97 is effective for direct-methods structure solution, particularly with high-resolution data (≤1.0 Å) .

Q. What strategies address low yields or side-product formation during synthesis?

  • Side-Reaction Mitigation : Protect reactive sites (e.g., thiazole NH) with Boc groups during coupling steps.
  • Optimized Workup : Use gradient elution in flash chromatography (e.g., hexane/EtOAc 4:1 to 1:1) to separate unreacted chromene acid from the product .
  • Kinetic Control : Lower reaction temperatures (40–50°C) reduce thiazole ring decomposition, as observed in analogous syntheses .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Docking Studies : Target kinases (e.g., MEK or B-Raf) using AutoDock Vina, focusing on the chromene-thiazole scaffold’s interaction with ATP-binding pockets. The thiazole’s sulfur atom may form hydrophobic contacts with residues like Lys483 in B-Raf .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using Hammett constants or DFT-calculated descriptors .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in biological activity data across studies?

  • Assay Standardization : Ensure consistent cell lines (e.g., ATCC-validated) and protocols (e.g., fixed incubation times). For example, IC50 variations in cytotoxicity assays may arise from differences in serum concentration or seeding density .
  • Control Compounds : Include reference inhibitors (e.g., trametinib for MEK inhibition) to benchmark activity .

Q. What orthogonal methods validate target engagement in kinase inhibition studies?

  • SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) between the compound and recombinant kinases.
  • Western Blotting : Confirm downstream effector modulation (e.g., ERK phosphorylation in MEK inhibition assays) .

Methodological Tables

Technique Application Key Parameters Reference
SC-XRDCrystal structure determinationResolution ≤1.0 Å, R factor <0.05
HPLC-MSPurity and molecular weight verificationC18 column, 0.1% formic acid in mobile phase
Microbroth Dilution AssayAntimicrobial activity screening96-well plates, 24–48h incubation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.